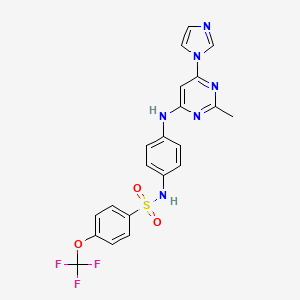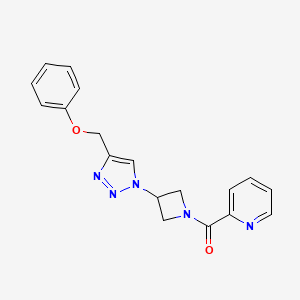![molecular formula C20H13ClN2O2 B2956290 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 339582-28-4](/img/structure/B2956290.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles, such as N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide, are commercially important .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . This intermediate can be obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .Molecular Structure Analysis
The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the heterocyclic ring .Physical And Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Applications De Recherche Scientifique
1. Detection of Mercuric Ions
A study conducted by Manzoor et al. (2022) demonstrated the use of N-{4-[2-(1,3-Benzoxazolyl)]phenyl}-3,5-N,N′-bis(4-alkyloxybenzoyl)benzamides, derived from N-(1,3-benzoxazol-2-yl-phenyl)-3,5-diaminobenzamide, for the electrochemical detection of mercuric ions. The compounds, in conjunction with silver nanoparticles, were effective in detecting femtomolar concentrations of mercuric ions, showcasing their potential in environmental monitoring and public health applications (Manzoor et al., 2022).
2. Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of benzoxazole derivatives. Temiz-Arpacı et al. (2005) and Phatangare et al. (2013) synthesized benzoxazole derivatives with significant in vitro activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Temiz-Arpacı et al., 2005); (Phatangare et al., 2013).
3. Antitumor Activity
Research by Yurttaş et al. (2015) and Fathima et al. (2022) explored the antitumor activity of benzoxazole derivatives. These studies synthesized and evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, finding considerable anticancer activity against specific cancer cell lines, suggesting potential applications in cancer treatment (Yurttaş et al., 2015); (Fathima et al., 2022).
4. Light Harvesting and Photophysical Properties
Mary et al. (2019) synthesized benzoxazole compounds with potential applications in designing new dye-sensitized solar cells (DSSCs), highlighting their light harvesting efficiency. The study provides insights into the use of these compounds in renewable energy technologies (Mary et al., 2019). Additionally, Zhao et al. (2015) investigated the electrochemistry and electrogenerated chemiluminescence of benzoxazole derivatives, relevant for applications in photonics and electronics (Zhao et al., 2015).
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antifungal , anti-inflammatory , antitumor , and anti-HIV activities.
Mode of Action
Benzoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its interaction with its targets .
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHRTBKMMPFRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)
